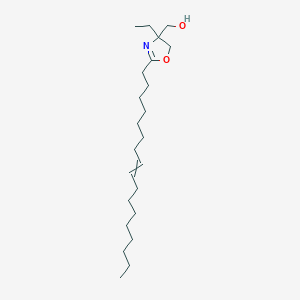
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is a complex organic compound belonging to the oxazole family. This compound features a unique structure with an oxazole ring, an ethyl group, and a long aliphatic chain with a double bond. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols and carboxylic acids under dehydrating conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Aliphatic Chain: The long aliphatic chain with a double bond can be attached through a Wittig reaction or similar olefination techniques.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of oxazole ketones.
Reduction: Reduction reactions can target the double bond in the aliphatic chain, converting it to a saturated chain.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid.
Major Products:
Oxidation: Oxazole ketones.
Reduction: Saturated aliphatic oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Investigated for potential antimicrobial and antifungal properties.
- Explored as a candidate for drug development due to its unique structure.
Industry:
- Potential applications in the development of new materials.
- Used in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is not fully understood but is believed to involve interactions with biological macromolecules such as proteins and nucleic acids. The oxazole ring can engage in hydrogen bonding and π-π interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
- 4-Oxazolemethanol, 4-methyl-2-(8-heptadecen-1-yl)-4,5-dihydro-
- 4-Oxazolemethanol, 4-ethyl-2-(8-octadecen-1-yl)-4,5-dihydro-
Comparison:
- The presence of different substituents on the oxazole ring or variations in the aliphatic chain length and saturation level can significantly alter the compound’s physical and chemical properties.
- 4-Oxazolemethanol, 4-ethyl-2-(8-heptadecen-1-yl)-4,5-dihydro- is unique due to its specific combination of an ethyl group and a heptadecenyl chain, which may confer distinct biological activities and synthetic utility.
Propriétés
Numéro CAS |
68140-98-7 |
|---|---|
Formule moléculaire |
C23H43NO2 |
Poids moléculaire |
365.6 g/mol |
Nom IUPAC |
[4-ethyl-2-[(E)-heptadec-8-enyl]-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C23H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-24-23(4-2,20-25)21-26-22/h11-12,25H,3-10,13-21H2,1-2H3/b12-11+ |
Clé InChI |
FYWZXBFLSZJILE-VAWYXSNFSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC1=NC(CO1)(CC)CO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC1=NC(CO1)(CC)CO |
Key on ui other cas no. |
68140-98-7 |
Description physique |
Liquid |
Synonymes |
Alkaterge E, 2-Heptadecenyl-4-ethyl-2-oxazoline-4-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



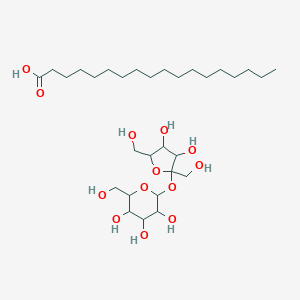
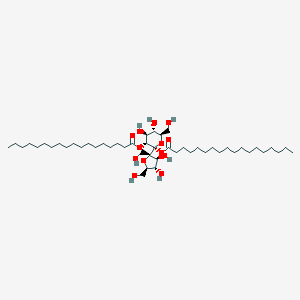
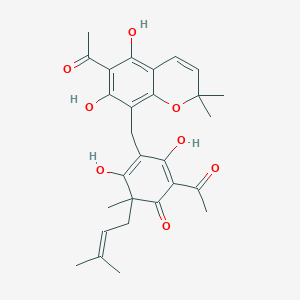
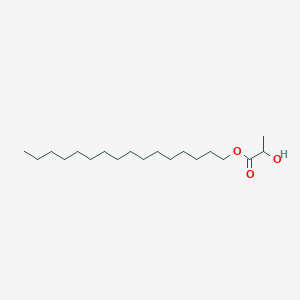
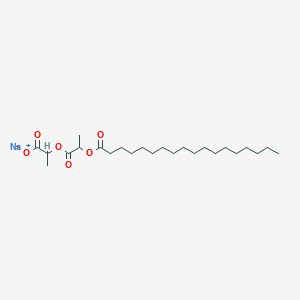
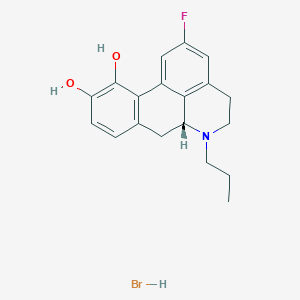
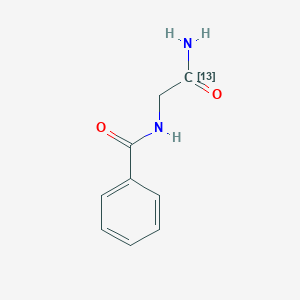
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

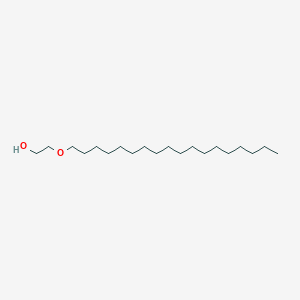
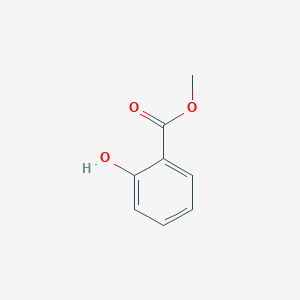
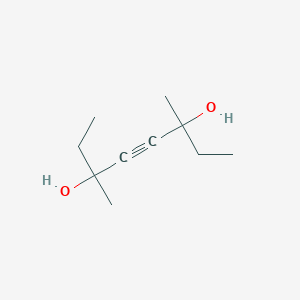
![7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile](/img/structure/B148156.png)
